molecular formula C18H22N6O2 B2446285 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034204-42-5

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2446285
CAS No.: 2034204-42-5
M. Wt: 354.414
InChI Key: XMXUHNUPILWXQH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperidine ring, a pyrazine ring, and a nitrile group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a heterocyclic organic compound, a six-membered ring with one nitrogen atom. Pyrazine is a heterocyclic aromatic organic compound, a six-membered ring with two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole, piperidine, pyrazine, and nitrile groups. Each of these groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity .

Scientific Research Applications

Synthesis and Reactivity

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies show its reactivity with different agents, leading to the formation of diverse heterocyclic derivatives, highlighting its role in organic synthesis and chemical reactivity studies. For instance, the reaction of the compound with dimethylformamide dimethylacetal and 4-chloroaniline yields specific heterocyclic derivatives, indicating its utility in constructing complex molecular structures (Abdallah, 2007).

Potential Anticancer Activity

The compound exhibits potential anticancer properties. Some derivatives of this compound have been evaluated for their anticancer activities, showing promising results. This suggests its importance in medicinal chemistry and drug design, particularly in the development of novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Utility in Heterocyclic Synthesis

This compound is used as a key intermediate in the synthesis of various heterocyclic structures. Its reactivity allows for the formation of multiple derivatives, including pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in synthetic organic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitrile compounds are toxic and should be handled with care .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry given the known biological activity of many pyrazole derivatives .

Properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12-15(13(2)23-22-12)5-6-17(25)24-9-3-4-14(11-24)26-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUHNUPILWXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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